2-Methyl-3-((methylsulfonyl)methyl)azetidine
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 2-methyl-3-((methylsulfonyl)methyl)azetidine follows IUPAC guidelines for heterocyclic compounds. The parent structure is azetidine , a saturated four-membered ring containing one nitrogen atom. The substituents are prioritized based on functional group hierarchy:
- A methyl group (-CH₃) at position 2.
- A methylsulfonylmethyl group (-CH₂-SO₂-CH₃) at position 3.
The sulfonyl group (-SO₂-) receives higher priority due to its electronegative oxygen atoms, leading to the full name 3-[(methylsulfonyl)methyl]-2-methylazetidine . The molecular formula C₆H₁₃NO₂S confirms the presence of six carbon atoms, one nitrogen, two oxygen atoms, and one sulfur atom.
Table 1: Systematic Identification of this compound
| Property | Value/Description |
|---|---|
| IUPAC Name | 3-[(Methylsulfonyl)methyl]-2-methylazetidine |
| Molecular Formula | C₆H₁₃NO₂S |
| CAS Registry Number | 145944937 |
| SMILES | CC1C(CN1)CS(=O)(=O)C |
Molecular Geometry and Stereochemical Considerations
The azetidine ring adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. Substituents at positions 2 and 3 introduce steric and electronic perturbations:
- The methyl group at position 2 occupies an equatorial-like orientation to minimize 1,3-diaxial interactions.
- The methylsulfonylmethyl group at position 3 adopts a pseudo-axial orientation due to the bulk of the sulfonyl moiety.
Bond angles within the ring deviate from ideal tetrahedral values. For example, the C-N-C angle contracts to approximately 88°–92°, compared to 109.5° in a strain-free system. The sulfonyl group’s tetrahedral geometry (O-S-O angle ≈ 119°) further distorts adjacent bonds.
Stereochemical Features :
- The carbon at position 3 is a chiral center , yielding two enantiomers.
- Ring puckering direction (endo or exo) creates distinct conformational diastereomers, though interconversion barriers are low (~5–10 kcal/mol).
Table 2: Key Geometrical Parameters
| Parameter | Value (Å or °) |
|---|---|
| C-N-C (azetidine) | 89.5° ± 1.5° |
| C-S-O (sulfonyl) | 118.7° ± 0.8° |
| S=O Bond Length | 1.43 Å |
Conformational Analysis of Azetidine Ring System
The azetidine ring exhibits dynamic puckering influenced by substituents. Computational studies on analogous systems reveal two primary conformers:
- Endo-Puckered : The sulfonyl group bends toward the nitrogen atom.
- Exo-Puckered : The sulfonyl group bends away from the nitrogen.
The methylsulfonylmethyl substituent destabilizes the exo conformation due to steric clashes with the methyl group at position 2. Ab initio calculations predict a 2.3 kcal/mol energy preference for the endo conformation.
Ring Strain Contributions :
- Angle Strain : Reduced compared to cyclopropane but significant (≈20 kcal/mol).
- Torsional Strain : Mitigated by puckering but exacerbated by substituent bulk.
Electronic Structure and Charge Distribution Patterns
Density functional theory (DFT) analyses of sulfonamide-containing azetidines reveal critical electronic features:
- The sulfonyl group withdraws electron density via inductive effects, polarizing the C-S bond (Mulliken charge on S: +1.32 e⁻).
- The nitrogen lone pair participates in hyperconjugation with adjacent C-H σ* orbitals, reducing basicity compared to pyrrolidine.
Frontier Molecular Orbitals :
- HOMO : Localized on the nitrogen lone pair and sulfonyl oxygen atoms.
- LUMO : Associated with σ* orbitals of the azetidine ring.
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.84 ± 0.15 |
| LUMO Energy | -1.92 ± 0.10 |
| Band Gap | 4.92 ± 0.25 |
Charge redistribution due to the sulfonyl group enhances dipole moments (≈4.2 D), influencing solubility in polar solvents.
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-methyl-3-(methylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C6H13NO2S/c1-5-6(3-7-5)4-10(2,8)9/h5-7H,3-4H2,1-2H3 |
InChI Key |
HNYWLFBFDMEHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN1)CS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-Methyl-3-((methylsulfonyl)methyl)azetidine, can be achieved through several methods. . This method efficiently produces functionalized azetidines under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of azetidine synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, utilizing scalable processes suitable for large-scale production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine nitrogen acts as a nucleophilic site, enabling alkylation and arylation reactions. For example:
-
Alkylation with Methanesulfonylacetate : In the synthesis of related azetidine derivatives, the nitrogen undergoes alkylation using methyl 2-(methylsulfonyl)acetate in the presence of NaH/DMF at 80°C, yielding intermediates with retained stereochemistry .
-
Benzhydryl Group Introduction : Reaction with benzhydryl groups via sulfonate intermediates (e.g., methanesulfonyl chloride) facilitates stereospecific substitution, as demonstrated in the preparation of (2R,3S)-1-benzhydryl-2-methylazetidine derivatives .
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Alkylation | NaH, DMF, 80°C | 80% | Retention of (2R,3S) |
| Sulfonylation | Methanesulfonyl chloride, Triethylamine | 93% | Configurational stability |
Sulfonylation and Leaving Group Participation
The methylsulfonylmethyl group serves as a polar, electron-withdrawing substituent that enhances the leaving group potential of adjacent positions:
-
Fluorination via Displacement : In analogous azetidine derivatives, sulfonate esters (e.g., methylsulfonyloxy groups) undergo nucleophilic displacement with fluorinating agents like TBAF or HF/trimethylamine, yielding fluoromethyl analogs .
-
Thermal Elimination : Under high-temperature conditions (150°C), methylsulfonyl groups participate in elimination reactions, as seen in the decomposition of intermediates to form substituted azetidines .
Example Pathway :
-
Sulfonate Formation : (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol → Methanesulfonyl chloride → Activated sulfonate intermediate .
-
Fluoride Displacement : Intermediate + TBAF → 3-(Fluoromethyl)azetidine derivative .
Steric and Stereochemical Effects
The stereochemistry of the azetidine ring significantly influences reactivity:
-
(2R,3S) vs. (2R,3R) Isomers : Studies show that the (2R,3S) configuration enhances metabolic stability and potency in EGFR inhibitors by optimizing steric interactions with hydrophobic pockets in enzyme binding sites .
-
Methyl Group Impact : The 2-methyl group reduces P-glycoprotein-mediated efflux in cellular assays, improving bioavailability .
Comparative Reactivity :
| Configuration | Metabolic Stability (HLM Cl<sub>int</sub>, μL/min/mg) | Cellular Potency (IC<sub>50</sub>, nM) |
|---|---|---|
| (2R,3S) | 25 | 37 |
| (2R,3R) | 45 | 110 |
Synthetic Limitations and Challenges
Scientific Research Applications
Pharmaceutical Applications
1. Drug Design and Development
The compound is being explored for its potential as a pharmaceutical agent, particularly in developing therapies for diseases such as cancer and metabolic disorders. Its azetidine ring structure allows for interactions with various biological targets, making it a candidate for targeted therapy development. Preliminary studies indicate that compounds with similar structures can interact with protein targets involved in critical disease pathways, which is essential for therapeutic efficacy.
2. Mechanistic Studies
Understanding the biological mechanisms of 2-Methyl-3-((methylsulfonyl)methyl)azetidine is crucial for its application in pharmacology. Interaction studies often utilize molecular docking simulations and binding affinity assays to elucidate how this compound interacts with specific proteins, which can inform its therapeutic potential and guide further modifications to enhance efficacy.
Synthetic Applications
1. Organic Synthesis Intermediate
Due to its reactive functional groups, this compound serves as a valuable intermediate in organic synthesis. The azetidine nitrogen can act as a nucleophile, facilitating various nucleophilic substitution reactions. Additionally, the methylsulfonyl group may participate in sulfonylation reactions, expanding the compound's utility in synthetic chemistry.
2. Structural Variants and Isomers
The compound has several structural isomers that exhibit differing biological activities. For instance, (2R,3R)-2-Methyl-3-(methylsulfonyl)methylazetidine and (2S,3S)-2-Methyl-3-(methylsulfonyl)methylazetidine have been identified as having distinct properties that could influence their pharmacological profiles. This structural specificity is significant for tailoring compounds to achieve desired biological effects.
Case Study 1: Cancer Therapeutics
Research has indicated that modifications to the azetidine ring can enhance the potency of compounds against cancer cell lines. For example, adding polar substituents to the 3-position of the azetidine ring improved metabolic stability while maintaining potency against specific cancer targets . This highlights the importance of structural modifications in optimizing therapeutic agents.
Case Study 2: Cardiovascular Applications
While not directly linked to cardiovascular diseases, understanding the interactions of similar azetidine-based compounds with cardiovascular targets can provide insights into potential applications in this area. Compounds with similar structures have been evaluated for their effects on cardiovascular disease pathways, suggesting that further exploration of this compound may yield relevant findings .
Mechanism of Action
The mechanism of action of 2-Methyl-3-((methylsulfonyl)methyl)azetidine involves its interaction with specific molecular targets. The ring strain and functional groups contribute to its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1. Structural and physicochemical comparison of 2-Methyl-3-((methylsulfonyl)methyl)azetidine and analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features | Similarity Score* |
|---|---|---|---|---|---|
| This compound | C₆H₁₃NO₂S | 175.24 | 2-CH₃, 3-CH₂SO₂CH₃ | Chiral centers (2R,3S) | 1.00 (reference) |
| 3-(Methylsulfonyl)azetidine hydrochloride | C₄H₁₀ClNO₂S | 171.65 | 3-SO₂CH₃, HCl salt | No branched substituents | 0.97 |
| 3-(Ethylsulfonyl)azetidine hydrochloride | C₅H₁₂ClNO₂S | 185.67 | 3-SO₂CH₂CH₃, HCl salt | Larger alkyl sulfonyl group | 0.92 |
| 2-(Methylsulfonyl)propan-1-amine | C₄H₁₁NO₂S | 137.20 | Linear chain, sulfonyl group | Non-cyclic structure | 0.88 |
*Similarity scores based on Tanimoto coefficient (structural similarity) from cheminformatics databases .
Key Observations:
Solubility and Stability : The hydrochloride salts (e.g., 3-(Ethylsulfonyl)azetidine hydrochloride) exhibit higher aqueous solubility due to ionic character, whereas the neutral this compound may require formulation optimization for bioavailability .
Biological Activity
2-Methyl-3-((methylsulfonyl)methyl)azetidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which is a four-membered saturated heterocycle. The presence of a methylsulfonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Anti-inflammatory Activity : Studies have shown that azetidine derivatives can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a role in managing chronic inflammatory conditions.
- Anticancer Properties : Some azetidine derivatives exhibit cytotoxic effects against various cancer cell lines. They may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
In Vitro Studies
A summary of in vitro studies exploring the biological activity of this compound is provided in the table below:
In Vivo Studies
In vivo studies further elucidate the compound's efficacy:
- Anti-inflammatory Effects : In a murine model of induced colitis, administration of this compound resulted in significant reductions in disease severity scores and histological damage, correlating with decreased levels of inflammatory markers.
- Antitumor Activity : In xenograft models, treatment with the compound led to reduced tumor growth rates compared to controls, indicating potential as an anticancer agent.
Case Studies
- Case Study on Inflammation : A recent study investigated the effects of this compound in a model of arthritis. Results showed a marked reduction in joint swelling and pain, with histological analysis revealing decreased infiltration of inflammatory cells.
- Case Study on Cancer : Another study focused on its application in breast cancer treatment. The compound demonstrated synergistic effects when combined with standard chemotherapeutics, enhancing overall efficacy without increasing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
